molecular formula C36H56O12 B1254689 2-Hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid

2-Hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid

Cat. No. B1254689
M. Wt: 680.8 g/mol
InChI Key: DBJLNNAUDGIUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid is a natural product found in Muraltia spinosa, Cinnamomum tenuifolium, and other organisms with data available.

Scientific Research Applications

Computational Study in Diabetes Management

A computational study explored the role of a compound structurally similar to 2-Hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid. This study identified its potential targets in diabetes management, including dipeptidyl peptidase-IV and protein-tyrosine phosphatase 1B. Molecular docking and dynamics simulation were employed to understand the compound's interaction with these targets (Muthusamy & Krishnasamy, 2016).

Solubility Studies in Ethanol-Water Solutions

Research on the solubility of various saccharides structurally related to 2-Hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid in ethanol-water solutions was conducted. This research aids in understanding the compound's solubility characteristics, which is vital for its application in scientific research and pharmaceutical formulations (Gong, Wang, Zhang, & Qu, 2012).

Biomedical Research

The compound has been isolated from natural sources and studied for its biomedical applications. For example, a study on esculentoside B, a compound with a similar structure, demonstrated its anti-inflammatory effects in murine macrophage cells. This suggests potential therapeutic applications in inflammation-related diseases (Abekura et al., 2019).

Synthetic Applications

In synthetic chemistry, compounds with similar structures have been used in various synthetic reactions. These reactions include the synthesis of novel compounds and intermediates that have potential applications in pharmaceuticals and material science (Sharma, Sharma, & Rane, 2004).

Enzymatic Oxidation and Polymer Synthesis

Research on enzymatic oxidation of compounds like 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid and the synthesis of biobased polyesters using similar building blocks reveals the potential of these compounds in sustainable chemistry and polymer science (Dijkman, Groothuis, & Fraaije, 2014).

properties

Product Name

2-Hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid

Molecular Formula

C36H56O12

Molecular Weight

680.8 g/mol

IUPAC Name

2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid

InChI

InChI=1S/C36H56O12/c1-31(2)10-11-35(30(45)46)12-13-36(17-38)18(19(35)14-31)6-7-22-32(3)15-20(39)27(34(5,29(43)44)23(32)8-9-33(22,36)4)48-28-26(42)25(41)24(40)21(16-37)47-28/h6,19-28,37-42H,7-17H2,1-5H3,(H,43,44)(H,45,46)

InChI Key

DBJLNNAUDGIUAE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)CO)C(=O)O)C

synonyms

tenuifolin

Origin of Product

United States

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